1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone, also known as PYPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. In
Mechanism of Action
The exact mechanism of action of 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This increase in neurotransmitter levels is believed to be responsible for the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been shown to reduce the withdrawal symptoms associated with drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain studies.
Future Directions
There are several future directions for research involving 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone. One potential area of research is the development of this compound-based drugs for the treatment of anxiety, depression, and drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration methods for this compound.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to be a valuable tool in the development of new drugs for the treatment of anxiety, depression, and drug addiction.
Synthesis Methods
1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone can be synthesized using a two-step process. The first step involves the reaction of 2-chloromethylpyridine with piperazine to form 1-(4-piperazin-1-ylmethyl)pyridine. The second step involves the reaction of 1-(4-piperazin-1-ylmethyl)pyridine with acetyl chloride to form this compound.
Scientific Research Applications
1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(16)15-8-6-14(7-9-15)10-12-4-2-3-5-13-12/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQFPRWHFSXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.